molecular formula C20H22N4O3S B2945117 N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide CAS No. 1251563-78-6

N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide

Número de catálogo: B2945117
Número CAS: 1251563-78-6
Peso molecular: 398.48
Clave InChI: YFWNNWCRMOPJFP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H22N4O3S and its molecular weight is 398.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C19H21N5O3S
  • Molecular Weight : 421.46 g/mol

The structure features a thiazole ring, a pyridazine moiety, and an acetamide group, which are believed to contribute to its pharmacological properties. The presence of these functional groups enhances its interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of pyridazine compounds, including this compound, exhibit significant anticancer properties. In particular, studies have shown that these compounds can inhibit the growth of various cancer cell lines, including:

  • Ovarian carcinoma
  • Oral squamous carcinoma
  • Human colon carcinoma (HCT116)

The anticancer effects are primarily attributed to the compound's ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. For instance, similar compounds have been shown to induce apoptosis through mechanisms involving:

  • Cell cycle arrest : Compounds block progression at the G2/M phase.
  • Autophagy modulation : Some compounds stimulate or inhibit autophagic processes that contribute to their cytotoxic effects .

Enzyme Inhibition

The compound has also been evaluated for its potential as an inhibitor of various enzymes. For example, related compounds have demonstrated inhibitory activity against monoamine oxidase (MAO), which is crucial for neurotransmitter metabolism. The inhibition of MAO-A can lead to increased levels of neurotransmitters like serotonin and norepinephrine, suggesting potential applications in treating mood disorders .

Study 1: Anticancer Activity Assessment

In a study assessing the anticancer activity of pyridazine derivatives, researchers tested several analogs against HCT116 cells. The results indicated that certain derivatives exhibited a promising anti-proliferative effect with IC50 values in the low micromolar range. Flow cytometry analysis revealed that treated cells showed increased apoptosis rates compared to control groups .

Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of similar compounds. The study highlighted that specific derivatives exhibited competitive inhibition against MAO-A with IC50 values as low as 0.060 μM, indicating strong potential for therapeutic applications in neurological disorders .

Table 1: Anticancer Activity of Pyridazine Derivatives

CompoundCell LineIC50 (µM)Mechanism
Compound AHCT1165.0Apoptosis induction
Compound BOvarian Carcinoma3.5Microtubule disruption
Compound COral Squamous7.8Cell cycle arrest

Table 2: MAO-A Inhibition Comparison

CompoundIC50 (µM)Type of Inhibition
Compound D0.060Competitive
Compound E0.241Non-competitive
Compound F0.500Reversible

Propiedades

IUPAC Name

N-[2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxopyridazin-1-yl]ethyl]-2-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-13-20(28-14(2)22-13)16-8-9-19(26)24(23-16)11-10-21-18(25)12-15-6-4-5-7-17(15)27-3/h4-9H,10-12H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWNNWCRMOPJFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CCNC(=O)CC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.